molecular formula C9H10ClF3O2 B132028 cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 72748-35-7

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B132028
CAS No.: 72748-35-7
M. Wt: 242.62 g/mol
InChI Key: SPVZAYWHHVLPBN-NJGYIYPDSA-N
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Description

Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Lambda-cyhalothric acid is primarily targeted at a wide spectrum of agricultural crop and public health pests . It is highly toxic to mammals, fish, aquatic invertebrates, and honeybees .

Biochemical Pathways

It is known that lambda-cyhalothric acid is a synthetic pyrethroid insecticide, which are analogues of naturally occurring insecticidal compounds produced in the flowers of chrysanthemums .

Pharmacokinetics

Lambda-cyhalothric acid has a low aqueous solubility, is relatively volatile, and is non-mobile . Based on its chemical properties, there is a low risk of it leaching to groundwater . It is also known to have a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter .

Result of Action

The result of lambda-cyhalothric acid’s action is the death of the targeted pests. It is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .

Action Environment

The action of lambda-cyhalothric acid can be influenced by environmental factors. Furthermore, it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water .

Biochemical Analysis

Biochemical Properties

The biochemical role of Lambda-cyhalothric acid is primarily related to its function as an insecticideIt is known that Lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides .

Molecular Mechanism

The molecular mechanism of Lambda-cyhalothric acid involves its role as an intermediate in the synthesis of pyrethroid insecticides These insecticides work by disrupting the functioning of the nervous system in insects

Properties

CAS No.

72748-35-7

Molecular Formula

C9H10ClF3O2

Molecular Weight

242.62 g/mol

IUPAC Name

(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m0/s1

InChI Key

SPVZAYWHHVLPBN-NJGYIYPDSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(C(F)(F)F)Cl)C

SMILES

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C

Synonyms

(1R,3R)-rel-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid;  Lambda-cyhalothric acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

The aqueous alkali phase was acidified with hydrochloric acid, and the precipitated product was isolated by extraction with methylene chloride, giving 341 g of a crystalline mass comprising 92 g of cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and 206 g of trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Quantity
206 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Customer
Q & A

Q1: What are the advantages of the newly developed method for preparing bifenthrin using lambda-cyhalothric acid?

A1: The research [] highlights a new method for bifenthrin synthesis using lambda-cyhalothric acid as a starting material. This method boasts several advantages over traditional approaches:

    Q2: Can lambda-cyhalothric acid enantiomers be separated, and why is this important?

    A2: Yes, lambda-cyhalothric acid exists as two enantiomers, and research [] demonstrates their successful separation using chiral extraction with tartaric esters. Enantioselective separation is crucial because the biological activity of chiral pesticides often resides primarily in one enantiomer. Separating the enantiomers allows for the production of insecticides with:

      Q3: Can lambda-cyhalothric acid be found in the environment, and how is it monitored?

      A3: While lambda-cyhalothric acid itself might not persist in the environment, it can degrade into metabolites like cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (TFA) []. A modified QuEChERS method using ultra-high performance liquid chromatography tandem mass spectrometry has been developed for the determination of TFA in tea samples []. This method allows researchers to:

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